molecular formula C15H16FN5 B3019222 N-(butan-2-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890896-41-0

N-(butan-2-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3019222
CAS No.: 890896-41-0
M. Wt: 285.326
InChI Key: UAQJJHJNVHZURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a high-value chemical intermediate designed for advanced pharmaceutical and biological research. This compound belongs to the 1H-pyrazolo[3,4-d]pyrimidin-4-amine chemical family, a privileged scaffold widely recognized for its significant role in medicinal chemistry, particularly in the development of kinase inhibitors . The specific substitution with a 4-fluorophenyl group at the 1-position and a sec-butyl (butan-2-yl) group on the 4-amine is a structural motif found in bioactive molecules, suggesting its potential application in the synthesis of targeted therapeutic agents . The molecular framework is analogous to that of key intermediates used in the synthesis of established active pharmaceutical ingredients, positioning this compound as a versatile building block for drug discovery programs . Researchers can leverage this structure to explore structure-activity relationships (SAR) and develop novel compounds for oncology, immunology, and other therapeutic areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety and Handling: This compound is intended for use by qualified laboratory personnel. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. As a general precaution with such structures, appropriate personal protective equipment should be worn, and the material should be handled in a well-ventilated environment.

Properties

IUPAC Name

N-butan-2-yl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5/c1-3-10(2)20-14-13-8-19-21(15(13)18-9-17-14)12-6-4-11(16)5-7-12/h4-10H,3H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQJJHJNVHZURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-fluorobenzaldehyde and hydrazine derivatives, under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the pyrazolo[3,4-d]pyrimidine core are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, aryl halides, base or acid catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(butan-2-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the biochemical pathway in which the enzyme is involved.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Structural Modifications and Physicochemical Properties

Key Structural Variations :

  • Position 1 Substituents: The 4-fluorophenyl group distinguishes the target compound from analogs with bulkier or halogenated substituents. For example: S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) features a 4-chlorophenyl-ethyl group at position 1 and a fluorobenzylamine, enhancing kinase inhibition but increasing molecular weight (MW: ~450 Da) compared to the target compound . Ibrutinib Intermediate (3-(4-phenoxyphenyl)-1-(piperidin-3-yl)) uses a phenoxyphenyl group, optimizing BTK inhibition but introducing a larger aromatic system (MW: 386.45 Da) .
  • Pyridinylmethyl groups (e.g., 1-[2-chloro-2-(4-chlorophenyl)ethyl]-N-(pyridin-4-ylmethyl)) introduce basic nitrogen atoms, enhancing hydrogen bonding but possibly limiting blood-brain barrier penetration .

Table 1: Physicochemical Comparison

Compound Position 1 Substituent Position 4 Substituent Molecular Weight clogP* Key Features
Target Compound 4-fluorophenyl butan-2-yl ~325 Da ~3.2 Balanced lipophilicity, fluorine
S29 4-chlorophenyl-ethyl 4-fluorobenzyl ~450 Da ~4.5 High kinase selectivity
N-(furan-2-ylmethyl) 3-methylphenyl furan-2-ylmethyl 305.34 Da ~2.1 Improved solubility
Ibrutinib Intermediate 4-phenoxyphenyl piperidin-3-yl 386.45 Da ~3.8 BTK inhibition

*Estimated using fragment-based methods.

Pharmacokinetic and Toxicological Considerations
  • Metabolic Stability :

    • The fluorine atom in the target compound may reduce oxidative metabolism compared to chlorinated analogs (e.g., 2a in ), which are prone to dehalogenation .
    • Furan-containing derivatives () risk furan ring oxidation to toxic intermediates, whereas the butan-2-yl group offers safer metabolic pathways .
  • Solubility and Bioavailability :

    • Pyridinylmethyl substituents () enhance aqueous solubility but may require formulation adjustments for CNS penetration .
    • The target compound’s moderate clogP (~3.2) suggests favorable oral absorption compared to highly lipophilic analogs (e.g., S29, clogP ~4.5) .

Q & A

Q. Basic Methodology :

  • Multi-step synthesis : Begin with a pyrazolo[3,4-d]pyrimidine core, followed by substitution at the 1- and 4-positions. For example, introduce the 4-fluorophenyl group via nucleophilic aromatic substitution and the butan-2-ylamine moiety via Buchwald-Hartwig coupling .
  • Purification : Use flash chromatography and preparative HPLC (>95% purity, as in ) to isolate intermediates. Confirm structural integrity via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .
  • Yield optimization : Adjust reaction parameters (e.g., temperature, catalyst loading) for coupling steps. For instance, Pd(OAc)2_2/Xantphos systems improve cross-coupling efficiency in pyrazolopyrimidine derivatives .

What experimental strategies are recommended to assess the compound’s kinase inhibition profile and selectivity?

Q. Basic Methodology :

  • In vitro kinase assays : Screen against a panel of kinases (e.g., RET, Src, or Bcr-Abl) using ADP-Glo™ or radiometric assays. For example, reported IC50_{50} values as low as 100 nM for RET kinase inhibition .
  • Selectivity panels : Test against off-target kinases (e.g., EGFR, VEGFR2) to identify selectivity. Kinome-wide profiling (e.g., using Eurofins KinaseProfiler™) can validate specificity .
  • Cellular assays : Measure downstream signaling (e.g., ERK1/2 phosphorylation in MCF-7 cells) to confirm functional activity .

How can structural modifications enhance selectivity for specific kinase targets?

Q. Advanced Methodology :

  • Hydrophobic side-chain engineering : Extend the hydrophobic arm at the 3-position (e.g., substituents like naphthyl or quinolinyl) to improve binding pocket complementarity, as shown in RET kinase inhibitors .
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with kinase ATP-binding pockets. For example, used docking to prioritize compounds with extended hydrophobic moieties .
  • SAR libraries : Synthesize derivatives with varied substituents (e.g., alkyl, aryl, or heteroaryl groups) and correlate structural changes with kinase inhibition data .

What methodologies are effective for incorporating this compound into PROTACs (Proteolysis-Targeting Chimeras)?

Q. Advanced Methodology :

  • Linker design : Conjugate the compound (as a kinase-binding warhead) to E3 ligase ligands (e.g., pomalidomide) via PEG or alkyl linkers. describes PROTAC synthesis using PyBOP/TEA-mediated amide coupling .
  • Degradation validation : Use Western blotting to monitor target kinase (e.g., BTK) degradation in cell lysates. Measure DC50_{50} (degradation concentration) and compare to parental inhibitor potency .

How can nano-carriers improve the compound’s therapeutic efficacy in vivo?

Q. Advanced Methodology :

  • Nano-formulation : Load the compound onto graphene oxide (GO) nanosheets (as in ) via π-π stacking or covalent conjugation. Characterize drug loading efficiency (>80%) and release kinetics (pH-dependent) .
  • In vivo testing : Use neuroblastoma xenograft models to assess tumor growth inhibition. Monitor pharmacokinetics (e.g., Cmax_{max}, half-life) via LC-MS/MS to compare nano-formulated vs. free drug .

How should researchers address discrepancies between in vitro and in vivo activity data?

Q. Advanced Methodology :

  • Solubility/pharmacokinetics : Perform ADME studies to identify bioavailability issues. Use prodrug strategies (e.g., phosphate esters) or lipid-based formulations to enhance solubility .
  • Metabolic stability : Incubate the compound with liver microsomes to assess CYP-mediated degradation. Introduce fluorination (e.g., 4-fluorophenyl group) to block metabolic hotspots .

What techniques are critical for establishing structure-activity relationships (SAR) in this compound class?

Q. Basic Methodology :

  • Analog synthesis : Systematically vary substituents (e.g., alkylamines, aryl groups) and test kinase inhibition. For example, used Suzuki-Miyaura coupling to diversify the 3-position .
  • Data correlation : Plot substituent properties (e.g., logP, steric bulk) against IC50_{50} values to identify trends. Use CoMFA or QSAR models to predict optimal substituents .

What in vivo models are appropriate for evaluating antitumor efficacy?

Q. Advanced Methodology :

  • Xenograft models : Implant RET-driven cancer cells (e.g., MCF-7 or neuroblastoma lines) into immunodeficient mice. Administer the compound orally (10–50 mg/kg) and monitor tumor volume and biomarkers (e.g., phosphorylated RET) .
  • Toxicology : Assess liver/kidney function (ALT, creatinine) and hematological parameters to rule off-target toxicity .

How can computational docking guide the design of derivatives with improved potency?

Q. Advanced Methodology :

  • Binding mode analysis : Dock the compound into RET kinase (PDB: 2IVU) using Glide SP. Identify key interactions (e.g., hydrogen bonds with Glu732, hydrophobic contacts with Leu778) .
  • Free energy calculations : Use MM-GBSA to rank derivatives by predicted binding affinity. Validate top candidates via synthesis and testing .

What analytical techniques ensure batch-to-batch consistency in preclinical studies?

Q. Basic Methodology :

  • Purity analysis : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Require >95% purity (as in ) .
  • Stability testing : Perform accelerated degradation studies (40°C/75% RH) and monitor impurities via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.